Cas no 24433-71-4 (1H-Tetrazole,1-ethyl-5-phenyl-)

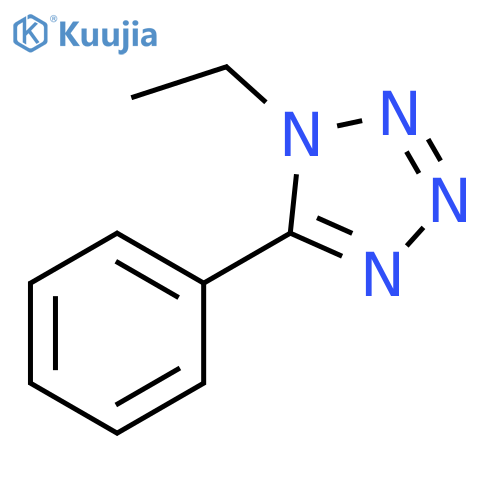

24433-71-4 structure

商品名:1H-Tetrazole,1-ethyl-5-phenyl-

CAS番号:24433-71-4

MF:C9H10N4

メガワット:174.20250082016

CID:278433

1H-Tetrazole,1-ethyl-5-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Tetrazole,1-ethyl-5-phenyl-

- 1-Ethyl-5-phenyl-1H-tetraazole

- 1-Ethyl-5-phenyl-1H-tetrazole

-

- インチ: 1S/C9H10N4/c1-2-13-9(10-11-12-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

- InChIKey: XBDIFKZMUYFXBN-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C(C2=CC=CC=C2)=NN=N1

計算された属性

- せいみつぶんしりょう: 174.0907

- どういたいしつりょう: 174.091

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

じっけんとくせい

- 密度みつど: 1.2

- ゆうかいてん: 70-71 °C

- ふってん: 324°Cat760mmHg

- フラッシュポイント: 149.7°C

- 屈折率: 1.637

- PSA: 43.6

- 酸性度係数(pKa): 1.03±0.10(Predicted)

1H-Tetrazole,1-ethyl-5-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189007619-1g |

Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |

24433-71-4 | 97% | 1g |

$506.66 | 2023-09-02 | |

| Crysdot LLC | CD11159854-1g |

Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |

24433-71-4 | 97% | 1g |

$635 | 2024-07-19 | |

| Chemenu | CM225911-1g |

Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |

24433-71-4 | 97% | 1g |

$599 | 2021-08-04 | |

| Chemenu | CM225911-1g |

Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |

24433-71-4 | 97% | 1g |

$599 | 2024-07-28 |

1H-Tetrazole,1-ethyl-5-phenyl- 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

24433-71-4 (1H-Tetrazole,1-ethyl-5-phenyl-) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬